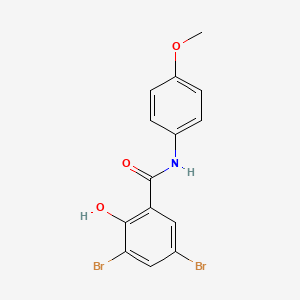![molecular formula C9H17NO2 B6358559 (1,4-Dioxa-spiro[4.5]dec-7-yl)-methyl-amine CAS No. 1260886-35-8](/img/structure/B6358559.png)
(1,4-Dioxa-spiro[4.5]dec-7-yl)-methyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-Dioxa-spiro[4.5]dec-7-yl)-methyl-amine, also known as DSDMA, is a versatile molecule with many potential applications in the scientific research field. It is a cyclic amine that is composed of two oxygen atoms and a nitrogen atom, and is derived from the spiro compound family. DSDMA is a highly useful compound due to its ability to act as either an acid or a base, as well as its relatively low toxicity. This makes it an attractive option for a variety of laboratory experiments.
Scientific Research Applications
(1,4-Dioxa-spiro[4.5]dec-7-yl)-methyl-amine has a number of potential applications in the scientific research field. It has been used as a reagent for the synthesis of a variety of compounds, including heterocycles and organic catalysts. Additionally, (1,4-Dioxa-spiro[4.5]dec-7-yl)-methyl-amine has been used in the synthesis of pharmaceuticals, such as antivirals and antibiotics. It has also been used in the synthesis of materials for use in organic electronic devices, and in the synthesis of polymers.
Mechanism of Action
(1,4-Dioxa-spiro[4.5]dec-7-yl)-methyl-amine acts as both an acid and a base, depending on the pH of the reaction medium. At neutral pH, it acts as a weak base, while at acidic pH it acts as a weak acid. This makes it useful for a variety of reactions, as it can act as a proton donor or acceptor, depending on the reaction conditions. Additionally, (1,4-Dioxa-spiro[4.5]dec-7-yl)-methyl-amine can act as a nucleophile, which makes it useful for a variety of substitution reactions.
Biochemical and Physiological Effects
Due to its relatively low toxicity, (1,4-Dioxa-spiro[4.5]dec-7-yl)-methyl-amine has been used in a variety of biochemical and physiological studies. It has been used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system. Additionally, it has been used to study the effects of drugs on the respiratory system, and to study the metabolism of drugs.
Advantages and Limitations for Lab Experiments
(1,4-Dioxa-spiro[4.5]dec-7-yl)-methyl-amine has several advantages for use in laboratory experiments. It is relatively non-toxic, making it suitable for use in a variety of experiments. Additionally, it can act as either an acid or a base, depending on the pH of the reaction medium, which makes it useful for a variety of reactions. However, it is not as stable as some other compounds, and it can be difficult to store for long periods of time. Additionally, it is not soluble in water, which can limit its use in some experiments.
Future Directions
There are a number of potential future directions for the use of (1,4-Dioxa-spiro[4.5]dec-7-yl)-methyl-amine in scientific research. It could be used in the synthesis of new materials for use in organic electronic devices, as well as in the synthesis of new pharmaceuticals. Additionally, it could be used in the synthesis of novel polymers, and in the study of biochemical and physiological effects of drugs. Furthermore, it could be used in the synthesis of new catalysts for use in organic synthesis, as well as in the study of drug metabolism and drug transport. Finally, it could be used in the study of the effects of drugs on the cardiovascular, respiratory, and central nervous systems.
Synthesis Methods
(1,4-Dioxa-spiro[4.5]dec-7-yl)-methyl-amine is typically synthesized through a process known as the Ullmann reaction, which is a cross-coupling reaction between an aryl halide and an amine. In this reaction, the aryl halide is typically prepared via a Friedel-Crafts alkylation of an aromatic ring with an alkyl halide. The amine is then added to the reaction mixture, which results in the formation of an aryl-amine product. This product can then be further oxidized to form (1,4-Dioxa-spiro[4.5]dec-7-yl)-methyl-amine. Additionally, (1,4-Dioxa-spiro[4.5]dec-7-yl)-methyl-amine can be synthesized via a reaction between an alkyl halide and an amine, followed by an oxidation reaction.
properties
IUPAC Name |
N-methyl-1,4-dioxaspiro[4.5]decan-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10-8-3-2-4-9(7-8)11-5-6-12-9/h8,10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFRVPDTKUHZLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC2(C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,4-Dioxa-spiro[4.5]dec-7-yl)-methyl-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

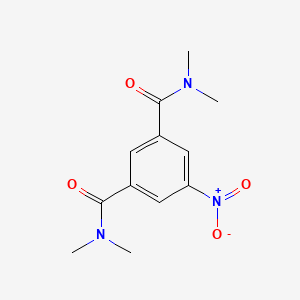
![6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358482.png)

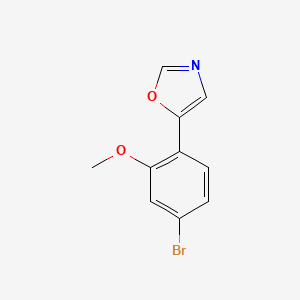


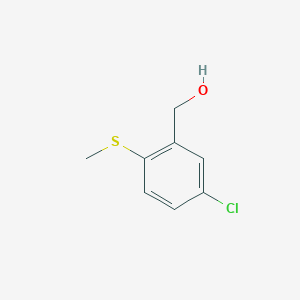
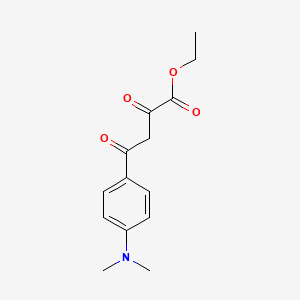
![2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid, 95%](/img/structure/B6358517.png)
![tert-Butyl 5-oxo-3,4,4a,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B6358522.png)

